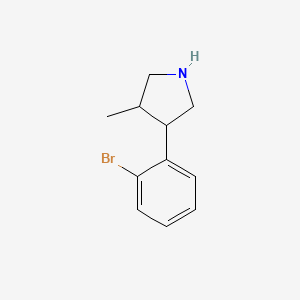
3-(2-Phenylcyclopropyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylcyclopropyl)propanenitrile is an organic compound with the molecular formula C12H13N It is characterized by a cyclopropyl ring substituted with a phenyl group and a propanenitrile chain
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method to synthesize nitriles, including this compound, is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides using dehydrating agents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods:
- Industrially, nitriles are often produced through the ammoxidation of alcohols or aldehydes. For example, propanol can be converted to propionitrile through ammoxidation .
Types of Reactions:
Hydrolysis: Nitriles can undergo hydrolysis in the presence of acids or bases to form carboxylic acids or amides.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Grignard Reaction: Grignard reagent (RMgX) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
3-(2-Phenylcyclopropyl)propanenitrile has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Phenylcyclopropyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes. detailed studies on its specific molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Propionitrile (Propanenitrile): A simple aliphatic nitrile used as a solvent and precursor to other organic compounds.
Acetonitrile: A widely used solvent in organic synthesis and chromatography.
Butyronitrile: Another aliphatic nitrile with similar properties.
Uniqueness: 3-(2-Phenylcyclopropyl)propanenitrile is unique due to its cyclopropyl ring and phenyl group, which confer distinct chemical and physical properties compared to simpler nitriles like propionitrile and acetonitrile. These structural features make it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(2-phenylcyclopropyl)propanenitrile |
InChI |
InChI=1S/C12H13N/c13-8-4-7-11-9-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7,9H2 |
InChI Key |
YRDCLOMERWSGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13254833.png)
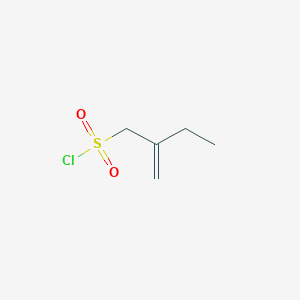

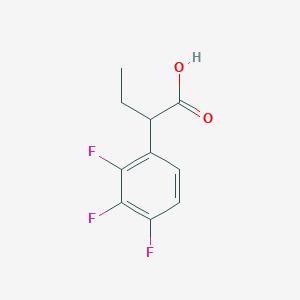
amine](/img/structure/B13254861.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13254867.png)
![Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B13254873.png)
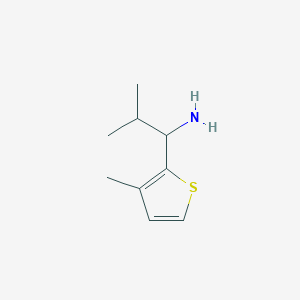

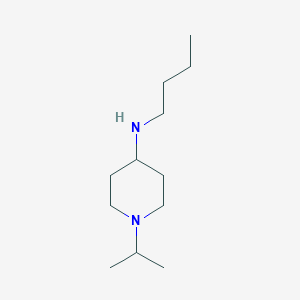
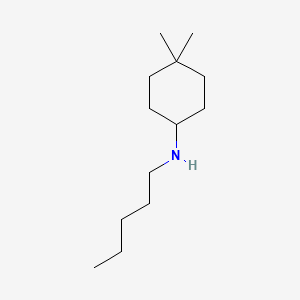
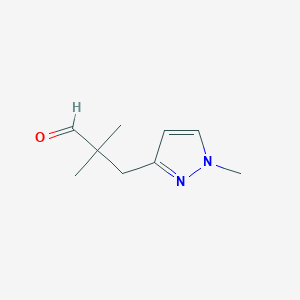
![3-[(Hex-5-en-2-yl)amino]benzonitrile](/img/structure/B13254919.png)
